6-(3-Amino-4-methylanilino)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-((3-Amino-4-methylphenyl)amino)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that features both pyrimidine and aniline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-Amino-4-methylphenyl)amino)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving urea and an appropriate β-dicarbonyl compound under acidic or basic conditions.
Coupling with Aniline Derivative: The final step involves coupling the pyrimidine derivative with 3-amino-4-methylaniline under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups back to amino groups or reduce other functional groups present in the molecule.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) for halogenation or concentrated sulfuric acid (H₂SO₄) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
6-((3-Amino-4-methylphenyl)amino)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer or infectious diseases.
Biological Studies: The compound can be used as a probe to study enzyme interactions and cellular pathways.
Material Science: It may be explored for its potential use in the development of organic semiconductors or other advanced materials.
Mechanism of Action
The mechanism of action of 6-((3-Amino-4-methylphenyl)amino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit a key enzyme in a metabolic pathway, thereby disrupting the pathway and exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-((3-Amino-4-chlorophenyl)amino)pyrimidine-2,4(1H,3H)-dione
- 6-((3-Amino-4-ethylphenyl)amino)pyrimidine-2,4(1H,3H)-dione
- 6-((3-Amino-4-methoxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione
Uniqueness
6-((3-Amino-4-methylphenyl)amino)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the methyl group on the aniline moiety, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs.
Properties
CAS No. |
72255-69-7 |
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Molecular Formula |
C11H12N4O2 |
Molecular Weight |
232.24 g/mol |
IUPAC Name |
6-(3-amino-4-methylanilino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H12N4O2/c1-6-2-3-7(4-8(6)12)13-9-5-10(16)15-11(17)14-9/h2-5H,12H2,1H3,(H3,13,14,15,16,17) |
InChI Key |
YLRWGIWEDANUJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=O)NC(=O)N2)N |
Origin of Product |
United States |
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